1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- is a compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a nitro group at the 5-position and a 3-methylphenylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- can be achieved through several synthetic routesThe nitration reaction typically employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Another approach involves the use of a rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This method involves the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile. The reaction proceeds through a series of steps, including 1,7-electrocyclization and attack of a second vinylcarbene, resulting in the formation of the desired isoindole derivative .
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- typically involves large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. Additionally, the use of advanced catalytic systems, such as rhodium catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions typically employ reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for imaging lipid droplets in living cells.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects in diseases such as cancer and viral infections .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-: Similar structure but with a different position of the methyl group, leading to variations in its properties
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- is unique due to the presence of both the nitro group and the 3-methylphenylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
89024-37-3 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-10-3-2-4-11(7-10)9-17-15(19)13-6-5-12(18(21)22)8-14(13)16(17)20/h2-8H,9H2,1H3 |
InChI Key |
WMZFYEWCWJEJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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